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molecular formula C8H5BrN2O B8785238 7-Bromoimidazo[1,5-a]pyridine-1-carbaldehyde

7-Bromoimidazo[1,5-a]pyridine-1-carbaldehyde

Cat. No. B8785238
M. Wt: 225.04 g/mol
InChI Key: XSWCQGIQZQGOIA-UHFFFAOYSA-N
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Patent
US07868036B2

Procedure details

A solution of 4.93 g of 7-bromoimidazo[1,5-a]pyridine in 2.2 ml of dry N,N-dimethylformamide is cooled in an ice bath to 0-5° C. Phosphorus oxychloride (5.37 g) is added dropwise at 0-5° C. and the reaction mixture is subsequently stirred at 100° C. over 1 hour. The reaction mixture is cooled and poured onto ice-water. The quenched solution is basified with 25% ammonium hydroxide solution and extracted with dichloromethane (3×200 ml). The combined organic phases are dried over sodium sulphate and concentrated by evaporation. The title compound is identified on the basis of the Rf value from the residue by means of flash chromatography (SiO2 60F).
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
5.37 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[CH:8]=[N:9][CH:10]=[C:4]2[CH:3]=1.P(Cl)(Cl)(Cl)=O.[OH-].[NH4+].CN(C)[CH:20]=[O:21]>>[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[CH:8]=[N:9][C:10]([CH:20]=[O:21])=[C:4]2[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.93 g
Type
reactant
Smiles
BrC1=CC=2N(C=C1)C=NC2
Name
Quantity
2.2 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
5.37 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is subsequently stirred at 100° C. over 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
ADDITION
Type
ADDITION
Details
poured onto ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=CC=2N(C=C1)C=NC2C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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